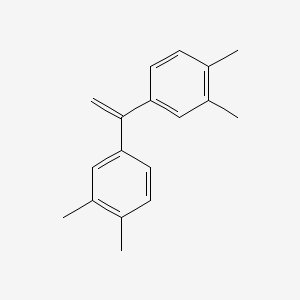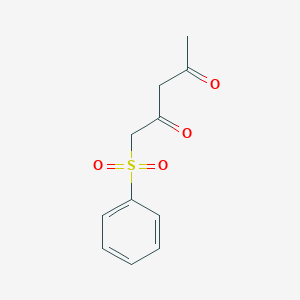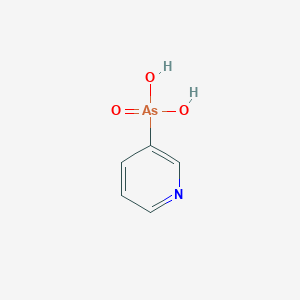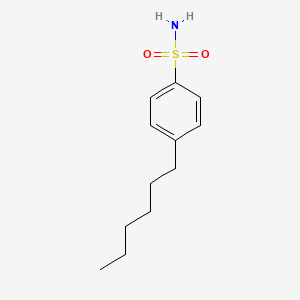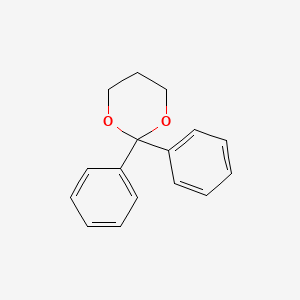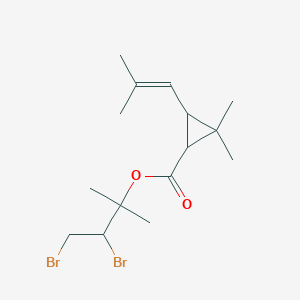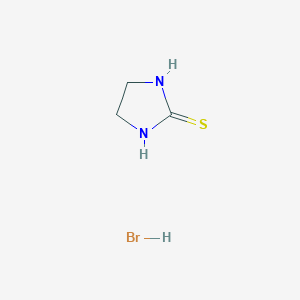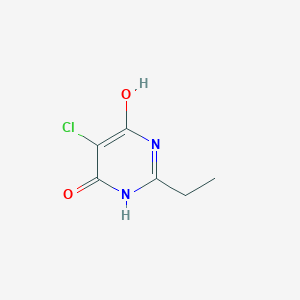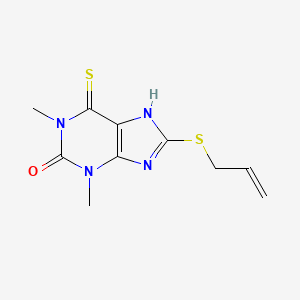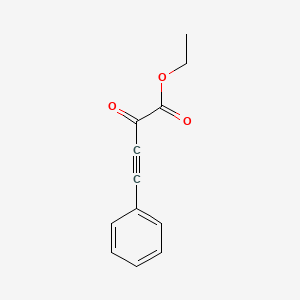
Ethyl 2-oxo-4-phenylbut-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-4-phenylbut-3-ynoate is an organic compound with the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol . This compound is characterized by its unique structure, which includes an ethyl ester group, a phenyl ring, and a but-3-ynoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-oxo-4-phenylbut-3-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl oxalyl chloride with phenylacetylene in the presence of a base . The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxo-4-phenylbut-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-oxo-4-phenylbut-3-ynoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 2-oxo-4-phenylbut-3-ynoate exerts its effects involves interactions with various molecular targets and pathways. For example, it may act as an inhibitor of specific enzymes, thereby modulating biochemical pathways and cellular functions . The exact mechanism of action can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: This compound is structurally similar but lacks the triple bond present in ethyl 2-oxo-4-phenylbut-3-ynoate.
Phenylacetylene: A simpler compound that serves as a precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
1619-73-4 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
ethyl 2-oxo-4-phenylbut-3-ynoate |
InChI |
InChI=1S/C12H10O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2H2,1H3 |
InChI Key |
XFVPFMQSFVCXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


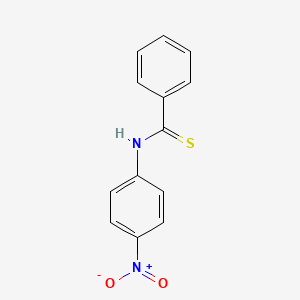
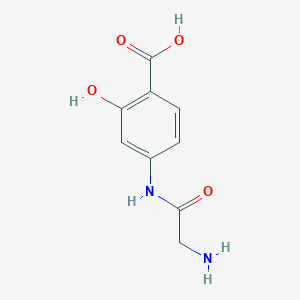
![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)

